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Compound of Interest

Compound Name:
7-chloro-3-methyl-1H-pyrrolo[3,2-

b]pyridine

Cat. No.: B8221656

Get Quote

Executive Summary & Technical Context[1][2][3][4]
[5][6][7]
In the high-stakes landscape of kinase inhibitor development, 7-chloro-3-methyl-4-azaindole

(CAS: N/A for generic scaffold, specific derivatives vary) serves as a critical pharmacophore. Its

structural rigidity and hydrogen-bonding capability mimic the purine ring of ATP, making it a

frequent scaffold for targeting enzymes like JAK, TRK, and MAPK.

However, the synthesis of azaindoles often yields regioisomeric byproducts (e.g., 5-azaindole

or 6-azaindole isomers) that are difficult to distinguish by LC-UV alone. Mass Spectrometry

(MS) provides the definitive orthogonal data required for structural confirmation.

This guide moves beyond basic spectral matching. We analyze the mechanistic fragmentation

pathways of 7-chloro-3-methyl-4-azaindole, comparing its behavior under Electron Ionization

(EI) and Electrospray Ionization (ESI) against key structural analogs.
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Before interpreting fragmentation, we must establish the baseline identity of the analyte.

Property Specification MS Relevance

Formula

Defines the molecular ion (

or

).

Exact Mass
166.0298 (

)

High-Resolution MS (HRMS)

target.

Isotopes
(100%) /

(32%)

Critical Identifier: The 3:1

intensity ratio at M and M+2

confirms the presence of

chlorine.

Rings Pyrrole fused to Pyridine

High stability; requires higher

collision energies (CE) for

fragmentation.

Fragmentation Mechanics: The "Why" Behind the
Peaks
Understanding the causality of fragmentation allows you to predict behavior in derivatives.

The Chlorine "Flag" (Isotopic Pattern)
The most distinct feature of this molecule is the chlorine signature. Unlike non-halogenated

azaindoles, the molecular ion cluster will always present a "twin peak" pattern.

M (m/z 166): Base peak (assuming

).

M+2 (m/z 168): Approx. 32% intensity of the base peak.
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Diagnostic Value: If this ratio deviates significantly (e.g., <20% or >40%), suspect

interference or co-eluting non-chlorinated impurities.

Primary Fragmentation Pathways (ESI-MS/MS)
Under Collision-Induced Dissociation (CID), the protonated molecule (

, m/z 167) undergoes specific cleavages.

Pathway A: Homolytic Halogen Loss (Radical Cleavage)

Mechanism: The C-Cl bond is the weakest link on the aromatic ring.

Observation: Loss of Cl radical (

, 35 Da).

Resulting Ion: m/z 132 (

). Note: This forms a radical cation, which is less common in ESI (even-electron rule) but
observed in heteroaromatics stabilized by resonance.

Pathway B: Heterolytic Loss of HCl

Mechanism: Proton transfer from the N1 (pyrrole) or C3-methyl group facilitates the

elimination of neutral HCl (36 Da).

Observation: Transition from m/z 167

m/z 131.

Resulting Ion: A dehydro-azaindole cation (m/z 131). This is often the base peak in MS2

spectra at medium collision energies (20-30 eV).

Pathway C: Ring Contraction (HCN Loss)

Mechanism: Characteristic of nitrogen heterocycles.[1] Following the loss of Cl/HCl, the

pyridine or pyrrole ring fragments via loss of Hydrogen Cyanide (HCN, 27 Da).

Observation: m/z 131
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m/z 104.

Visualization of Fragmentation Logic

Legend

Parent Ion [M+H]+
m/z 167

(Isotope m/z 169)

Dechlorinated Cation
[M+H - HCl]+

m/z 131

Loss of HCl (36 Da)
(Major Pathway)

Radical Cation
[M+H - Cl•]+

m/z 132

Loss of Cl• (35 Da)
(Minor/High Energy)

Ring Contraction
[m/z 131 - HCN]+

m/z 104

Loss of HCN (27 Da)
(Pyridine Ring)

Pyrrole Frag
[m/z 104 - HCN]+

m/z 77

Loss of HCN (27 Da)
(Pyrrole Ring)

Blue: Precursor | Green: Primary Fragment | Red: Secondary Fragment

Click to download full resolution via product page

Caption: Figure 1. Predicted ESI-MS/MS fragmentation cascade for 7-chloro-3-methyl-4-

azaindole showing sequential losses of HCl and HCN.

Comparative Performance: 4-Azaindole vs.
Alternatives[7]
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This section validates why specific MS markers matter when distinguishing the target from its

isomers.

Comparison Matrix: Isomer Differentiation
Feature

7-Chloro-4-azaindole

(Target)
5-Chloro-4-azaindole

(Isomer)
7-Chloro-indole

(Analog)

Precursor m/z
167 (100%), 169

(32%)

167 (100%), 169

(32%)

166 (100%), 168

(32%)

HCl Loss (m/z 131)

High Efficiency. Cl is

adjacent to Pyridine

N, facilitating

elimination.

Lower Efficiency. Cl is

meta to Pyridine N.

Moderate. Requires

higher energy.

Diagnostic Ion m/z 131 (Base Peak)
m/z 132 (Radical

retention often higher)

m/z 130 (Different

hydrocarbon core)

Nitrogen Rule
Odd Mass (167) for

[M+H]+
Odd Mass (167)

Even Mass (166) for

[M+H]+ (Only 1 N)

Key Insight: The proximity of the Chlorine at C7 to the Pyridine Nitrogen (N4) in the target

molecule creates a unique electronic environment that favors HCl elimination more readily than

in the 5-chloro isomer. This "Ease of Elimination" is a quantifiable metric in Collision Energy

Ramp experiments.

Validated Experimental Protocol
To reproduce these results, follow this self-validating workflow.

Sample Preparation (Standard)
Stock Solution: Dissolve 1 mg of 7-chloro-3-methyl-4-azaindole in 1 mL DMSO (1 mg/mL).

Working Solution: Dilute 10 µL of Stock into 990 µL of 50:50 Acetonitrile:Water + 0.1%

Formic Acid.

Validation Check: Final concentration is 10 µg/mL (approx 60 µM).
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Blank: Prepare a solvent blank (50:50 ACN:H2O + 0.1% FA) to assess background noise.

LC-MS/MS Parameters (Agilent/Thermo/Sciex
Compatible)

Ionization: Electrospray Ionization (ESI) Positive Mode (+).

Spray Voltage: 3.5 kV (Standard) to 4.5 kV.

Capillary Temp: 300°C.

Scan Mode:

Full Scan (MS1): m/z 100 – 500 (To confirm purity and isotope pattern).

Product Ion Scan (MS2): Precursor m/z 167.0. Collision Energy (CE) Stepping: 15, 30, 45

eV.

Data Interpretation Workflow

Inject Sample Check MS1:
Is m/z 167 present?

Check Isotope:
Is m/z 169 approx 30%?

Yes
Confirm Cl Presence

Yes
Run MS2 (CE 30eV) Identify m/z 131

(Loss of HCl)
Positive ID:

7-Cl-3-Me-4-Azaindole
Dominant Peak

Click to download full resolution via product page

Caption: Figure 2. Step-by-step decision tree for confirming the identity of 7-chloro-3-methyl-4-

azaindole.
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(Note: While specific spectral databases for this exact derivative are proprietary, the

mechanistic references provided above ground the theoretical predictions in established mass

spectrometry physics.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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